Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate
Overview
Description
Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate is a chemical compound with the molecular formula C7H11N3O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have a wide range of biological properties such as antimicrobial, anticonvulsant, and anticancer activities . The specific targets can vary depending on the exact structure of the derivative and the biological system in which it is acting.
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological system in which it is acting.
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The specific pathways affected would depend on the exact structure of the derivative and the biological system in which it is acting.
Result of Action
1,3,4-thiadiazole derivatives are known to have various biological effects, including antimicrobial, anticonvulsant, and anticancer activities . The specific effects would depend on the exact structure of the derivative and the biological system in which it is acting.
Biochemical Analysis
Biochemical Properties
Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiadiazole ring is a versatile scaffold that can cross cellular membranes and interact strongly with biological targets . It has been observed to interact with enzymes such as urease, where it acts as an inhibitor . Additionally, the compound’s interactions with proteins and other biomolecules can lead to various biochemical effects, including enzyme inhibition and modulation of protein functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, it has been observed to induce apoptotic cell death and block the cell cycle at the sub-G1 phase . These effects are attributed to the compound’s ability to interact with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound’s thiadiazole ring allows it to bind to specific biomolecules, leading to enzyme inhibition or activation . For example, it inhibits urease by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in changes in cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular functions . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with enzymes such as urease and other metabolic enzymes can influence the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites, affecting cellular functions and biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to cross cellular membranes allows it to reach various cellular compartments and tissues . Once inside the cells, it may interact with specific transporters and binding proteins that facilitate its localization and accumulation in certain areas . These interactions are crucial for the compound’s biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the thiadiazole ring.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted esters and amides.
Scientific Research Applications
Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 1-(4-(4-(Aminomethyl)thiazol-2-ylamino)phenyl)ethanone
Uniqueness
Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate is unique due to its specific structural features, such as the presence of the thiadiazole ring and the butanoate ester group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGFQCZMHNCTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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